3-Acetamido-1-Boc-piperidine
Overview
Description
It is a piperidine derivative that is commonly used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-1-Boc-piperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by acylation of the piperidine ring with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-1-Boc-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and deprotected piperidine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
3-Acetamido-1-Boc-piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of biologically active molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-Acetamido-1-Boc-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Acetamidopiperidine: Lacks the Boc protecting group, making it more reactive.
1-Boc-piperidine: Does not have the acetamido group, limiting its hydrogen bonding capabilities.
Piperidine: The parent compound, which is more basic and less functionalized.
Uniqueness
3-Acetamido-1-Boc-piperidine is unique due to the presence of both the acetamido and Boc groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 3-acetamidopiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)13-10-6-5-7-14(8-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYIEVNNJRRABT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198596 | |
Record name | 1,1-Dimethylethyl 3-(acetylamino)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129888-62-6 | |
Record name | 1,1-Dimethylethyl 3-(acetylamino)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129888-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(acetylamino)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301198596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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